Leniquinsin
Overview
Description
Leniquinsin is a compound with the molecular formula C20H20N2O4 . It acts as a vasodilator and shows antihypertensive effects . It is a potent rat brain phosphodiesterase inhibitor . Its hypotensive effect would seem to be due to alpha-adrenergic blockade and to a direct action on smooth muscle .
Molecular Structure Analysis
The molecular structure of Leniquinsin is characterized by its molecular formula C20H20N2O4 . It has a molecular weight of 352.3838 . The stereochemistry of Leniquinsin is achiral, and it has no defined stereocenters .Physical And Chemical Properties Analysis
Leniquinsin has a molecular formula of C20H20N2O4 and a molecular weight of 352.3838 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require specific experimental measurements or references to specialized databases.Scientific Research Applications
Drug Discovery A Historical Perspective
This paper provides an overview of the evolution of drug research, emphasizing the impact of molecular biology and genomic sciences on drug discovery. It discusses how recombinant proteins, monoclonal antibodies, and genomic tools have enriched therapeutic options, highlighting the increasing complexity of drug research and the role of biotech firms in bridging gaps between academia and pharmaceutical companies (Drews, 2000).Lenalidomide Enhances the Function of Dendritic Cells in Multiple Myeloma
This study evaluates the effect of Lenalidomide, an immunomodulatory drug, on dendritic cells in patients with multiple myeloma. It found that Lenalidomide enhances the differentiation, maturation, and function of these cells, suggesting its potential in immunotherapy (Vo et al., 2017).Lennie A Smartphone Application for Managing Animal Colonies
This paper describes a smartphone application, "Lennie," designed to manage small to medium-sized animal colonies in research settings. The app allows for wireless management of colonies, with features such as assigning animals based on experiments and integrated scheduling. This tool could be useful in the context of drug research involving animal models (Allwood et al., 2015).PET and Drug Research and Development
This paper explores the use of Positron Emission Tomography (PET) in assessing the pharmacokinetic and pharmacodynamic properties of drugs in humans and animals. PET's ability to provide insights into drug action and interactions makes it a valuable tool in the process of drug development (Fowler et al., 1999).Novel Anti-Aging Benzoquinone Derivatives from Onosma bracteatum Wall
This study focuses on isolating benzoquinones from Onosma bracteatum Wall, a traditional medicinal plant. These compounds showed potential as therapeutic agents against age-related diseases, which might be relevant in the context of researching new drugs like Leniquinsin (Farooq et al., 2019).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-23-17-6-5-13(9-18(17)24-2)12-22-15-7-8-21-16-11-20(26-4)19(25-3)10-14(15)16/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGAQXOHSFIRIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=C3C=C(C(=CC3=NC=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864255 | |
Record name | 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leniquinsin | |
CAS RN |
10351-50-5 | |
Record name | Leniquinsin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LENIQUINSIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LENIQUINSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53DC63OCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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